molecular formula C22H19BrClNO4 B5275109 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 618074-48-9

5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5275109
CAS No.: 618074-48-9
M. Wt: 476.7 g/mol
InChI Key: NCVOOBQRDWRMBZ-ZZEZOPTASA-N
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Description

5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound. It features a pyrrolidinone core with various substituents, including bromophenyl, chlorobenzoyl, and oxolan-2-ylmethyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrolidinone Core: This might involve the cyclization of a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Bromophenyl Group: This could be achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the Chlorobenzoyl Group: This step might involve an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base.

    Addition of the Oxolan-2-ylmethyl Group: This could be done through an alkylation reaction using an oxolan-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl and chlorobenzoyl groups could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

It might be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

The compound could serve as a lead compound in drug discovery, with modifications leading to the development of new therapeutic agents.

Industry

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies involving molecular docking, enzyme assays, and cellular studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-benzoyl-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-chlorophenyl)-4-(4-bromobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of both bromophenyl and chlorobenzoyl groups might confer unique biological activities or chemical reactivity compared to similar compounds. The specific arrangement of substituents could also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Properties

CAS No.

618074-48-9

Molecular Formula

C22H19BrClNO4

Molecular Weight

476.7 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H19BrClNO4/c23-15-4-1-3-14(11-15)19-18(20(26)13-6-8-16(24)9-7-13)21(27)22(28)25(19)12-17-5-2-10-29-17/h1,3-4,6-9,11,17,19,26H,2,5,10,12H2/b20-18-

InChI Key

NCVOOBQRDWRMBZ-ZZEZOPTASA-N

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=CC=C4)Br

SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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